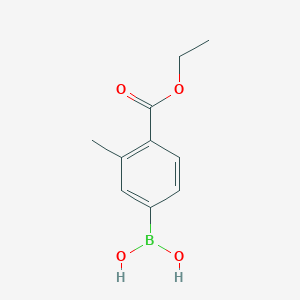
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121511-23-5 . It has a molecular weight of 208.02 . The compound is solid in physical form . The IUPAC name for this compound is (4-(ethoxycarbonyl)-3-methylphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is 1S/C10H13BO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6,13-14H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored at a temperature of 2-8°C .Wirkmechanismus
The mechanism of action of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% is not well understood. It is believed to act as a catalyst in the formation of covalent bonds between molecules. It is also believed to act as a ligand in coordination chemistry, binding to transition metals and forming complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% are not well understood. It is believed to be non-toxic and non-irritating, but its effects on humans and animals have not been studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% in lab experiments include its low cost, its availability, and its stability. It is also easy to use and can be stored at room temperature. The main limitation of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
Future research on 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, research could be done to improve its solubility in water and to develop new synthetic methods for its synthesis. Further research could also be done to explore its potential uses in the field of coordination chemistry. Finally, research could be done to explore the potential of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% as a catalyst in organic synthesis.
Synthesemethoden
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% can be synthesized from the reaction of 4-(ethoxycarbonyl)phenylboronic acid with 3-methyl-2-butanone. The reaction is catalyzed by a strong acid such as hydrochloric acid, and is carried out at a temperature of 80-90°C. The reaction is carried out in a solvent such as acetonitrile or toluene. The product is then purified by precipitation with aqueous sodium hydroxide, followed by recrystallization from a solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, 95% has a variety of applications in the scientific research field. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a ligand in coordination chemistry. It has been used in the development of new drugs and in the study of biochemical processes. It has also been used in the study of enzyme-substrate interactions, in the synthesis of peptides, and in the synthesis of polymers.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-ethoxycarbonyl-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELAMOJAKZGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)








